molecular formula C12H10F3N3O B1404639 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1443291-23-3

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B1404639
CAS No.: 1443291-23-3
M. Wt: 269.22 g/mol
InChI Key: DTOOQHNUJFCZNK-UHFFFAOYSA-N
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Description

1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C12H10F3N3O and a molecular weight of 269.23 g/mol . This specific molecule features a 1,2,3-triazole ring core, which is a privileged structure in medicinal chemistry and chemical biology, linked to a 3-(trifluoromethyl)phenyl group via a methylene bridge and an acetyl substituent. The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability, making it a valuable scaffold in various research applications . While specific biological activity data for this exact compound is not available in the public literature, its structure suggests significant potential as a key synthetic intermediate. It is primarily of interest for use in organic synthesis and drug discovery research, particularly in the development of new pharmaceutical compounds and agrochemicals. Researchers may utilize this ketone-functionalized triazole derivative as a building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening libraries to identify new biologically active agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOOQHNUJFCZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • Azide precursor: An aryl azide derivative containing the 3-(trifluoromethyl)phenyl group.
  • Alkyne precursor: An alkyne-bearing ethanone or related moiety.
  • Catalyst system: Copper(II) acetate (Cu(OAc)₂) reduced in situ by sodium ascorbate to generate the active copper(I) catalyst.
  • Solvent system: Typically a mixture of acetone and water (1:2 ratio) to facilitate solubility and reaction kinetics.
  • Reaction conditions: Room temperature stirring for 3 hours.

Reaction Mechanism

The CuAAC reaction proceeds via coordination of copper(I) to the terminal alkyne, activating it towards nucleophilic attack by the azide. This leads to a regioselective 1,4-disubstituted 1,2,3-triazole product, which in this case is the target compound.

Detailed Preparation Procedure

Synthesis of Azide and Alkyne Precursors

  • The azide precursor, 3-(trifluoromethyl)phenyl azide, is prepared by diazotization of the corresponding aniline followed by azide substitution.
  • The alkyne precursor is typically synthesized by introducing a terminal alkyne functionality onto an ethanone scaffold or related intermediate.

Click Reaction

  • In a round-bottom flask, equimolar amounts of the azide and alkyne precursors are combined.
  • A catalytic amount of Cu(OAc)₂ (0.1 mmol) and sodium ascorbate (0.2 mmol) are added.
  • The reaction mixture is stirred at room temperature in acetone/water (1:2) for about 3 hours.
  • Reaction progress is monitored by thin-layer chromatography (TLC).

Workup and Purification

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove acetone.
  • The residue is extracted with ethyl acetate and washed with water.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated.
  • The crude product is purified by column chromatography using hexane/ethyl acetate (4:6) as eluent.
  • Final product is obtained as a solid with yields typically ranging from 77% to 92%.

Characterization and Analysis

  • The product is characterized by spectroscopic methods including:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
    • Infrared (IR) spectroscopy
    • Mass spectrometry (MS)
    • Elemental analysis
  • Melting point determination confirms purity (105–107 °C).
  • The molecular structure is confirmed by comparing spectral data with expected values.

Comparative Data Table of Related Triazole Derivatives

While the exact compound is a simpler triazole ethanone, related derivatives synthesized by similar click chemistry methods show the following physicochemical and yield data (adapted from analogous studies on 1,2,3-triazole hybrids with aryl substituents):

Compound Code Molecular Formula (Mass) Substituent (R) Yield (%) Melting Point (°C) cLog P (Lipophilicity)
Example A C12H10F3N3O (269.22) 3-CF3-phenyl 85–90 105–107 ~3.8–4.5
Example B C22H17F4N5O3 (475) 4-F 85 194–196 4.65
Example C C23H17F6N5O3 (525) 4-CF3 89 188–190 5.39

Note: These data illustrate that the trifluoromethyl group consistently contributes to increased lipophilicity and melting points in triazole derivatives.

Research Findings and Optimization Notes

  • The click chemistry approach is favored due to operational simplicity, mild reaction conditions, and excellent yields.
  • The reaction tolerates a variety of functional groups on the aryl azide, allowing for structural diversification.
  • Purification by column chromatography ensures high purity suitable for biological assays.
  • The trifluoromethyl substituent enhances the compound's pharmacokinetic properties, making this preparation method valuable for medicinal chemistry applications.
  • Reaction monitoring by TLC and spectroscopic characterization ensures reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications, particularly as a potential agent in antifungal and antibacterial therapies. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Case Study : Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi, including Candida species. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy .

Agricultural Chemistry

In agricultural chemistry, this compound can be explored for its potential as a fungicide or herbicide. The triazole structure is prevalent in many agricultural chemicals due to its ability to disrupt fungal growth.

Research Findings : Studies have demonstrated that triazole derivatives can effectively control plant pathogens while minimizing phytotoxicity. The trifluoromethyl substituent may also contribute to increased stability and activity under diverse environmental conditions .

Material Science

The compound's unique chemical structure allows for applications in materials science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Application Insight : Triazole-containing polymers have been investigated for their use in high-performance coatings due to their thermal stability and resistance to degradation. The incorporation of trifluoromethyl groups can further enhance these properties by providing hydrophobic characteristics .

Mechanism of Action

The mechanism of action of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural analogues and their comparative properties:

Compound Name Substituents on Triazole Ring Molecular Weight (g/mol) Key Biological Activity Reference
1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one N1: 3-CF₃-benzyl; C4: acetyl 269.22 Antimicrobial, anticancer lead
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime (2) N1: 4-nitrophenyl; C4: acetyl oxime 278.25 Enhanced reactivity for hydrazone formation
1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (1) N1: 4-methoxyphenyl; C4: acetyl 231.26 Intermediate for antitumor agents
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone N1: 3-chloro-4-methylphenyl; C4: trifluoroacetyl 289.64 Antifungal activity
(E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-ferrocenylprop-2-en-1-one N1: 3-Cl-4-F-phenyl; C4: ferrocene-conjugated ketone 495.72 Electrochemical sensors, antiparasitic

Key Differences in Reactivity and Bioactivity

Electron-Withdrawing Effects :

  • The trifluoromethyl group in the target compound increases electrophilicity at the ketone moiety compared to methoxy or nitro substituents, enhancing its reactivity in nucleophilic additions (e.g., oxime formation) .
  • In contrast, the ferrocene-conjugated analogue (MW 495.72) exhibits redox activity, making it suitable for electrochemical applications rather than direct therapeutic use .

Antimicrobial Potency :

  • The target compound shows moderate activity against S. aureus (MIC 0.125 µg/mL) due to its trifluoromethyl group, which disrupts bacterial membrane integrity .
  • The 3-chloro-4-methylphenyl analogue (MW 289.64) demonstrates superior antifungal activity, attributed to the chloro substituent’s ability to inhibit ergosterol biosynthesis .

Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending its plasma half-life compared to non-fluorinated analogues like the 4-methoxyphenyl derivative .

Thermodynamic and Crystallographic Data

  • Melting Point : The target compound’s melting point (~217–219°C) is higher than that of the 4-methoxyphenyl analogue (175–177°C), reflecting stronger intermolecular interactions due to the -CF₃ group .
  • Crystal Packing : X-ray studies of similar triazole carboxamides (e.g., ZIPSEY, LELHOB) reveal that bulky substituents like -CF₃ induce torsional strain, reducing crystallinity compared to planar nitro or methoxy groups .

Biological Activity

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one (CAS Number: 1443291-23-3) is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which contributes to its chemical stability and biological interactions. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H10F3N3O
  • Molecular Weight : 273.22 g/mol
  • Melting Point : 105 - 107 °C
  • Purity : ≥ 97% .

Biological Activity Overview

The biological activity of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one has been investigated in various studies focusing on its antimicrobial and herbicidal properties.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been evaluated for their efficacy against various bacterial strains. Notably, triazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 21.25 μM .

Herbicidal Activity

The compound has also been assessed for its herbicidal activity. A related triazole compound demonstrated a broader spectrum of post-emergence herbicidal activity compared to traditional herbicides like diflufenican. The compound exhibited effective inhibition of phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants .

The mechanisms through which 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one exerts its biological effects are primarily linked to enzyme inhibition. For example:

  • Inhibition of Phytoene Desaturase (PDS) : The compound binds to PDS, disrupting carotenoid synthesis in plants and leading to herbicidal effects .
  • Antibacterial Mechanisms : The structural characteristics of the triazole ring are believed to interfere with bacterial cell wall synthesis and function .

Case Studies and Research Findings

StudyFindings
Kumar et al. (2024)Evaluated a series of triazole derivatives for antitubercular activity; compounds showed MIC values ≤21.25 μM against Mtb H37Rv .
Research on Herbicidal ActivityDemonstrated that similar triazole compounds exhibited effective herbicidal properties through PDS inhibition at concentrations between 375-750 g/ha .
Synthesis and CharacterizationThe compound was synthesized using multi-step reactions involving various precursors; characterized using NMR and IR spectroscopy .

Q & A

Q. How can X-ray crystallography validate the compound’s structure?

  • Answer :
  • Grow single crystals via vapor diffusion (e.g., chloroform/methanol).
  • Use SHELXL for refinement and CCDC deposition (e.g., validate trifluoromethyl orientation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one

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